(3-Aminopropyl)urea
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H11N3O |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
3-aminopropylurea |
InChI |
InChI=1S/C4H11N3O/c5-2-1-3-7-4(6)8/h1-3,5H2,(H3,6,7,8) |
InChI Key |
MXURTTXZWPAHAH-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CNC(=O)N |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Reaction Monitoring
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in (3-Aminopropyl)urea. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds.
The FTIR spectrum of this compound is characterized by several key absorption bands:
N-H Stretching: The primary amine (-NH₂) and the secondary amine within the urea (B33335) group (-NH-) exhibit strong stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands in this region (asymmetric and symmetric stretching). orgchemboulder.com
C=O Stretching: A very strong and sharp absorption band corresponding to the carbonyl group (C=O) of the urea moiety is observed around 1660-1690 cm⁻¹. researchgate.netpw.edu.pl
N-H Bending: The bending vibration (scissoring) of the primary amine appears in the 1580-1650 cm⁻¹ region. orgchemboulder.com
C-N Stretching: The stretching vibrations for the C-N bonds of the aliphatic amine are found in the 1020-1250 cm⁻¹ range. orgchemboulder.com
FTIR is also highly effective for monitoring the progress of reactions to synthesize this compound derivatives. For instance, in syntheses involving the reaction of an amine with an isocyanate, the reaction can be monitored by observing the disappearance of the strong, characteristic isocyanate (-N=C=O) peak at approximately 2240-2270 cm⁻¹ and the concurrent appearance of the urea C=O and N-H absorption bands. nih.govnih.gov
Interactive Data Table: Key FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (two bands) | Medium to Strong |
| N-H Stretch | Urea (-NH-) | 3300 - 3500 | Medium to Strong |
| C=O Stretch | Urea (C=O) | 1660 - 1690 | Strong, Sharp |
| N-H Bend | Primary Amine (-NH₂) | 1580 - 1650 | Medium |
Mass Spectrometry (MS) in Compound Identification and Mechanistic Studies
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation patterns upon ionization. The molecular weight of this compound (C₄H₁₁N₃O) is 117.15 g/mol . In its hydrochloride salt form (C₄H₁₂ClN₃O), the molecular weight is 153.61 g/mol . vulcanchem.com
In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z = 117. Subsequent fragmentation can occur through various pathways, primarily involving cleavage of the bonds adjacent to the nitrogen atoms (α-cleavage) or fragmentation of the propyl chain. libretexts.org
For the hydrochloride salt, the mass spectrum would exhibit a characteristic isotopic pattern for chlorine. The molecular ion region would show two peaks, M⁺ and (M+2)⁺, separated by 2 m/z units, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. chemguide.co.uk This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule or fragment.
Interactive Data Table: Plausible Mass Fragments of this compound
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 117 | [CH₂(NH₂)CH₂CH₂NHCONH₂]⁺ | Molecular Ion (M⁺) |
| 100 | [CH₂CH₂CH₂NHCONH₂]⁺ | Loss of •NH₂ |
| 74 | [CH₂(NH₂)CH₂CH₂NH]⁺ | Loss of •CONH₂ |
| 58 | [CH₂(NH₂)CH₂CH₂]⁺ | Cleavage of C-N bond |
| 44 | [H₂N=CH₂]⁺ | α-cleavage at the primary amine |
Note: Fragmentation is complex and other pathways are possible. The relative abundance of peaks depends on the ionization energy.
X-ray Crystallography of this compound Derivatives and Their Complexes
X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a single crystal of the parent this compound can be challenging, numerous studies on its derivatives and complexes have successfully employed this technique to reveal detailed structural insights.
Research on urea-based derivatives often focuses on their ability to form hydrogen-bonded networks and act as receptors for anions. For example, the crystal structures of tripodal receptors incorporating urea functionalities reveal how the urea N-H groups act as hydrogen bond donors to bind anions within a molecular cavity. acs.org These studies demonstrate the conformational flexibility of the molecule, which can adapt its shape to accommodate different guests. acs.org
In the field of organometallic chemistry, the crystal structures of compounds like 3-aminopropyl-phenyl germane (B1219785) hydrochlorides have been determined. tugraz.at These analyses provide precise data on bond lengths and angles, such as the Ge-Cl bond length, confirming the tetrahedral geometry around the germanium atom. tugraz.at The study of urea inclusion compounds has also shown that the urea moiety can form highly ordered, channel-like host structures capable of encapsulating other guest molecules. rsc.org Although these are examples of derivatives, they underscore the structural roles the this compound framework can play in the solid state, driven by the strong hydrogen-bonding capabilities of the urea group.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. tandfonline.com It is widely employed to determine optimized molecular geometries and various electronic properties that govern a molecule's reactivity and interaction potential. nih.govresearchgate.net
DFT calculations are used to find the ground-state geometry of molecules by optimizing the structure to its lowest energy conformation. researchgate.net For urea-containing compounds, this involves precise determination of bond lengths, bond angles, and dihedral angles. For instance, studies on urea (B33335) derivatives often utilize functionals like B3LYP or M06-2X with basis sets such as 6-31G(d,p) or 6-311G+(d,p) to achieve a balance between computational cost and accuracy. tandfonline.comscispace.comrsc.org The geometry of a tris(3-aminopropyl)amine-based tripodal urea receptor was fully optimized without symmetry constraints at the M06-2X/6-31G(d,p) level of theory. rsc.org
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). tandfonline.comuitm.edu.my The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule; a smaller gap suggests higher reactivity. researchgate.net
Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. nih.gov MEP maps identify electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) sites, which are crucial for understanding non-covalent interactions, particularly hydrogen bonding. researchgate.netbalikesir.edu.tr In urea derivatives, the oxygen and nitrogen atoms are typically regions of negative potential, making them key sites for interactions. researchgate.net
Table 1: Key Electronic Properties Calculated by DFT for Urea-Related Compounds This table presents typical parameters and findings from DFT studies on various urea derivatives, illustrating the type of data generated.
| Parameter | Description | Typical Findings for Urea Derivatives | References |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates sites prone to electrophilic attack; often localized on amine or phenyl groups. | tandfonline.comresearchgate.net |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates sites prone to nucleophilic attack; often localized on the urea carbonyl group or electron-withdrawing substituents. | tandfonline.comresearchgate.net |
| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO | A lower energy gap is associated with higher chemical reactivity and lower kinetic stability. | researchgate.net |
| MEP Map | Molecular Electrostatic Potential Map | Reveals charge distribution; negative potential (red) on urea oxygen and positive potential (blue) on N-H protons, indicating hydrogen bond donor/acceptor sites. | researchgate.netbalikesir.edu.tr |
| Mulliken Charges | Atomic charges within the molecule | Quantifies the partial charges on individual atoms, showing that oxygen, carbon, and nitrogen atoms often carry significant negative charges. | researchgate.net |
Molecular Docking and Simulation Studies of Ligand-Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze how a small molecule (ligand), such as a (3-aminopropyl)urea derivative, interacts with a macromolecular target, typically a protein receptor. ijpsr.com These methods are fundamental in structure-based drug design for understanding binding mechanisms and predicting binding affinities. ijpsr.comnih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. ijpsr.com Studies on various urea derivatives have shown that the urea moiety is a highly effective hydrogen-bonding unit. For example, docking studies of 1,3-disubstituted ureas into the active site of an epoxide hydrolase revealed that the carbonyl oxygen of the urea group forms critical hydrogen bonds with tyrosine residues (TYR381 and TYR465). ijpsr.com Similarly, in studies of urea derivatives as urease inhibitors, docking confirmed the binding interactions of the ligands with the enzyme's active site. nih.gov Docking analyses of diaryl urea derivatives as B-RAF inhibitors also highlighted essential hydrogen bonding and specific orientations of the molecules in the active site. nih.gov
Following docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex and to observe its dynamic behavior over time. mdpi.com MD simulations provide insights into conformational changes in both the ligand and the protein upon binding. nih.gov Simulations of urea in aqueous solutions have been used to understand its effects on protein stability, showing that urea can interact directly with protein backbones via hydrogen bonds and disrupt the hydrophobic effect. nih.govarxiv.org In drug design, MD simulations can help refine docking poses and calculate binding free energies, providing a more accurate estimation of a ligand's affinity for its target. cresset-group.com
Table 2: Examples of Molecular Docking Studies on Urea Derivatives This table summarizes findings from various molecular docking studies, showing the protein target, the role of the urea derivative, and key interactions observed.
| Urea Derivative Class | Protein Target | Key Findings and Interactions | References |
| 1,3-Disubstituted Ureas | Epoxide Hydrolase | The carbonyl oxygen of the urea moiety formed H-bonds with TYR381 and TYR465 residues. | ijpsr.com |
| Diaryl Urea Derivatives | B-RAF Kinase | Docking indicated essential H-bonding and specific orientations within the active site. | nih.gov |
| Carnosic Acid Urea Derivatives | Cyclin-Dependent Kinase 6 (CDK6) | Compound 14 established several interactions with key residues in the active site of CDK6. | mdpi.com |
| General Urea Derivatives | Urease | Docking studies were used to confirm the binding interactions of synthesized inhibitors with the enzyme's active site. | nih.gov |
| Adamantyl Urea Derivatives | M. tuberculosis Epoxide Hydrolase (EphB) | The urea pharmacophore is consistent with inhibitors of the epoxide hydrolase family of enzymes. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Urea-Containing Compounds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jlu.edu.cnscirp.org For urea-containing compounds, QSAR studies are widely used to guide the design of new derivatives with enhanced potency for various applications, including as enzyme inhibitors and anticancer or antimalarial agents. scispace.comacs.orgtandfonline.comnih.gov
The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is collected. tandfonline.comresearchgate.net Then, for each compound, a set of numerical parameters known as molecular descriptors is calculated. researchgate.net These descriptors encode structural features, including topological, geometrical, electronic, and lipophilic properties. jlu.edu.cnacs.org Finally, statistical methods are employed to build a model that correlates the descriptors with the biological activity. tandfonline.com
Commonly used statistical methods in QSAR studies for urea derivatives include:
Multiple Linear Regression (MLR): Creates a linear equation to model the relationship. scispace.comtandfonline.comresearchgate.net
k-Nearest Neighbor (kNN): A non-linear method that predicts activity based on the most similar compounds in the dataset. acs.orgtandfonline.com
Artificial Neural Networks (ANN): A powerful machine learning method capable of modeling complex non-linear relationships. scirp.org
The validity and predictive power of a QSAR model are assessed using statistical parameters like the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²) for an external test set. tandfonline.com QSAR studies on urea derivatives have consistently shown that properties like lipophilicity (logP), steric bulk, and electronic parameters significantly influence their biological activity. nih.govjlu.edu.cnnih.gov For instance, a QSAR study on urea-like inhibitors of soluble epoxide hydrolase used descriptors encoding topological, geometrical, electronic, and polar surface features. acs.org Another study on benzyl (B1604629) urea derivatives as anticancer agents indicated the requirement for specific electropositive and steric groups around the pharmacophore. tandfonline.com
Table 3: Summary of Selected QSAR Studies on Urea-Containing Compounds This table presents an overview of different QSAR models developed for various classes of urea compounds, highlighting the methods, key descriptors, and target activities.
| Compound Class | Biological Activity | QSAR Method(s) | Key Descriptors/Findings | References |
| Urea-like Compounds (348) | Soluble Epoxide Hydrolase Inhibition | MLR, kNN, RBFNN | Descriptors encoded topological, geometrical, electronic, and polar surface features. | acs.org |
| Benzyl Urea Derivatives (24) | Anti-proliferative Activity | 2D-QSAR (MLR), 3D-QSAR (kNN-MFA) | Indicated the requirement of two electropositive groups and one steric group for activity. | tandfonline.com |
| Phenylurea Pyrimidines (26) | Anti-malarial Activity | PLS | Lipophilicity (J clogP) was a key driver of improved anti-malarial activity. | nih.gov |
| C14-Urea Tetrandrine (24) | Anti-cancer (Leukemia) | GFA-MLR | Descriptors AST4p, GATS8v, and MLFER were found to be significant. | scispace.com |
| Diaryl Urea Derivatives (35) | B-RAF Inhibition | MLR, PLS-LS-SVM | Descriptors indicated that size, degree of branching, aromaticity, and polarizability affected activity. | nih.gov |
Applications in Materials Science and Polymer Chemistry Research
Polyurea and Poly(urea-siloxane) Synthesis and Microstructural Characterization
(3-Aminopropyl)urea is a key building block in the synthesis of segmented polyureas and poly(urea-siloxane) copolymers. In these systems, it functions as a diamine chain extender. The polymerization typically proceeds via a step-growth polyaddition reaction between the amine groups of this compound and the isocyanate groups of a diisocyanate comonomer, such as 4,4'-Methylenebis(phenyl isocyanate) (MDI). The pre-existing urea (B33335) moiety within the this compound monomer, combined with the new urea linkages formed during polymerization, leads to the development of well-defined hard segments. These segments are crucial for establishing the material's thermomechanical properties through physical crosslinking.
The incorporation of this compound into a polymer backbone occurs through the reaction of its terminal primary amine group with isocyanates. This reaction is characteristically rapid and can often proceed at ambient temperature without the need for a catalyst, a hallmark of amine-isocyanate chemistry. The kinetics of this process are critical to controlling the final polymer structure and molecular weight.
Research has shown that the reaction rate is comparable to that of other aliphatic diamines, allowing for its effective use as a chain extender in segmented copolymer systems. For instance, in the synthesis of poly(urea-siloxane)s, this compound is reacted along with an amine-terminated polysiloxane oligomer and a diisocyanate. The relative reactivity of the different amine species dictates the sequence distribution in the resulting copolymer. The urea group on the this compound monomer can influence the local reaction environment through hydrogen bonding, potentially affecting the accessibility and reactivity of the amine group, though the primary factor governing the kinetics remains the highly favorable amine-isocyanate polyaddition reaction.
The most significant contribution of this compound to polymer properties stems from its capacity to form extensive hydrogen-bonding networks. Each this compound unit incorporated into a polymer chain introduces three N-H groups (hydrogen bond donors) and one C=O group (hydrogen bond acceptor). These, in addition to the linkages formed during polymerization, create a high density of hydrogen bonding sites.
This extensive network leads to the self-assembly of hard segments into ordered, crystalline, or paracrystalline domains within the softer, more flexible matrix (e.g., a polysiloxane or polyether segment). This microphase separation is the defining structural characteristic of these materials and is directly responsible for their robust mechanical properties, including high tensile strength and modulus.
The formation and strength of these hydrogen bonds can be quantitatively analyzed using Fourier-transform infrared spectroscopy (FTIR). The position of the amide I band (primarily C=O stretching) is particularly sensitive to its hydrogen-bonding state. A lower wavenumber indicates a stronger hydrogen bond.
Table 1: Representative FTIR Peak Assignments for Urea Groups in Polyureas Derived from this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Significance |
|---|---|---|---|
| Amide I (C=O stretch) | ~1695 cm⁻¹ | "Free" or non-hydrogen-bonded urea C=O | Indicates disordered or amorphous regions. |
| Amide I (C=O stretch) | ~1630 - 1640 cm⁻¹ | Ordered, hydrogen-bonded urea C=O | Correlates directly with the formation of well-ordered hard domains and physical crosslinking. |
| N-H Stretch | ~3320 - 3350 cm⁻¹ | Hydrogen-bonded N-H groups | Confirms the presence of extensive intermolecular hydrogen bonding within the polymer network. |
Surface Functionalization and Design of Hybrid Materials (e.g., mesoporous silica)
This compound is an effective agent for the covalent functionalization of inorganic substrates, most notably mesoporous silica (B1680970) materials like SBA-15 or MCM-41. The goal of such modification is to impart new chemical properties to the high-surface-area material, transforming it into a specialized adsorbent or catalyst support.
The functionalization process typically involves a two-step approach:
The silica surface is first treated with an organosilane containing an isocyanate group, such as 3-isocyanatopropyltriethoxysilane. This anchors reactive isocyanate functionalities to the surface via stable siloxane bonds.
The isocyanate-modified silica is then reacted with this compound. The primary amine of the urea derivative reacts with the surface-bound isocyanate to form a stable urea linkage, effectively grafting the aminopropylurea moiety onto the silica surface.
The resulting hybrid material possesses a surface densely populated with urea groups. These groups are excellent chelating agents and hydrogen bond donors, making the material highly effective for the selective capture of target analytes from aqueous or organic solutions. For example, urea-functionalized mesoporous silica has demonstrated high efficiency in adsorbing heavy metal anions (e.g., chromate, arsenate) and organic pollutants through a combination of hydrogen bonding and electrostatic interactions.
Table 2: Comparison of Unmodified and this compound-Functionalized Mesoporous Silica (SBA-15) for Adsorption
| Material Property | Unmodified SBA-15 Silica | Urea-Functionalized SBA-15 | Reference Finding |
|---|---|---|---|
| Surface Functional Group | Silanol (-Si-OH) | Urea (-NH-CO-NH₂) | Successful grafting confirmed by FTIR and elemental analysis. |
| Surface Area (BET) | High (e.g., ~750 m²/g) | Moderately Reduced (e.g., ~450 m²/g) | Reduction is due to the mass and volume of the grafted organic moieties within the pores. |
| Adsorption Capacity for Cr(VI) | Low | High (e.g., >100 mg/g) | The urea groups provide specific binding sites for oxoanions, dramatically increasing selectivity and capacity. |
Development of Cationic Polymers and Polymeric Modifiers (e.g., Polyquaternium-2)
This compound is a direct precursor in the synthesis of certain specialty cationic polymers, with Polyquaternium-2 being a prime example. Polyquaternium-2 is a linear polycationic polymer used as a modifier in various industrial and commercial formulations where surface activity and charge interaction are required.
Its synthesis involves a polycondensation reaction. This compound is copolymerized with another diamine, such as N,N'-bis(3-aminopropyl)ethylenediamine. This polymerization creates a polymer backbone containing regularly spaced secondary and tertiary amine sites. In a subsequent step, these amine sites are quaternized through a reaction with a dihaloalkane, typically 1,2-dichloroethane. This quaternization step converts the amine groups into permanent cationic quaternary ammonium (B1175870) centers, yielding the final Polyquaternium-2 structure.
The repeating unit derived from this compound contributes both a urea linkage to the backbone and a site for quaternization. The resulting polymer structure combines the hydrogen-bonding capability of urea groups with the strong electrostatic properties of the cationic charges, making it an effective film-former and conditioning agent that can adsorb strongly onto negatively charged surfaces like keratin (B1170402) or cellulose.
Supramolecular Chemistry and Host Guest Interactions
Design and Synthesis of (3-Aminopropyl)urea-based Receptors
The synthesis of receptors based on this compound often involves leveraging the reactivity of the terminal amine group. A prominent strategy is the creation of tripodal receptors, which offer a pre-organized cavity for anion binding. acs.orgresearchgate.net These architectures are typically synthesized by reacting a tripodal amine, such as tris(3-aminopropyl)amine (B1583958), with isocyanates. nih.govrsc.orgbalikesir.edu.tr This reaction yields tripodal urea (B33335) derivatives where the this compound moieties are appended to a central scaffold. nih.govrsc.orgbalikesir.edu.tr For instance, the reaction of tris(3-aminopropyl)amine with three equivalents of 4-cyanophenyl isocyanate in dichloromethane (B109758) results in the formation of a tripodal urea receptor. nih.govrsc.orgbalikesir.edu.tr The yield for such urea-based receptors is generally high, often around 90%. nih.govbalikesir.edu.tr
The design of these receptors can be varied by modifying the linking chains and terminal groups, which in turn influences the binding strength and selectivity. researchgate.net Both flexible aliphatic linkers and rigid aromatic linkers have been incorporated to create clefts or organized cavities for anion binding. acs.orgresearchgate.net The inclusion of chromogenic or fluorogenic groups, such as nitrophenyl moieties, allows for the optical detection of anion binding events. mdpi.comfrontiersin.org The design of these receptors often aims to mimic natural biological processes where anions are recognized through specific hydrogen bonding interactions. nih.gov
Beyond simple tripodal structures, more complex designs like C3v-symmetric heteroditopic tripodal receptors have been developed. acs.org These are capable of recognizing both anions and ion pairs. acs.org The synthesis of such multifaceted receptors highlights the versatility of the this compound unit in constructing sophisticated supramolecular systems. acs.org Additionally, dumbbell-shaped polyhedral oligomeric silsesquioxane (POSS) derivatives have been prepared by reacting 3-aminopropyl-heptaisobutyl-substituted POSS with various diisocyanates, showcasing the integration of this compound functionalities into inorganic-organic hybrid materials. researchgate.netoup.com
Anion Binding Studies and Mechanistic Insights into Selectivity
This compound-based receptors have been extensively studied for their ability to bind a variety of anions. These studies, primarily conducted using techniques like ¹H NMR and UV-Vis spectroscopy, provide valuable insights into the binding affinities and selectivity of these synthetic hosts. nih.govmdpi.comresearchgate.net
Research has shown that tripodal receptors based on tris(3-aminopropyl)amine exhibit a strong preference for certain anions, with a typical binding trend in DMSO-d₆ being F⁻ > H₂PO₄⁻ > HCO₃⁻ > HSO₄⁻ > CH₃COO⁻ > SO₄²⁻ > Cl⁻. nih.govresearchgate.netnih.govresearchgate.net These receptors generally form 1:1 complexes with the guest anions. researchgate.netnih.govrsc.org The binding process is primarily driven by hydrogen bonding interactions between the N-H protons of the urea groups and the anion. mdpi.comresearchgate.netnih.govrsc.org
The selectivity of these receptors is influenced by several factors, including the basicity and geometry of the anion, as well as the structural features of the receptor itself. rsc.org For instance, the higher affinity for fluoride (B91410) is attributed to its high basicity, leading to strong hydrogen bonds. frontiersin.org The flexibility of the propylene (B89431) chains in tris(3-aminopropyl)amine-based receptors, compared to their ethylene-based counterparts, can lead to lower binding affinities due to a more flexible cavity and increased basicity of the central nitrogen atom. rsc.orgbalikesir.edu.tr
The introduction of electron-withdrawing groups, such as nitrophenyl or cyanophenyl groups, onto the receptor framework can enhance the acidity of the urea N-H protons, thereby strengthening the hydrogen bonding interactions with anions. mdpi.com Colorimetric studies have demonstrated that some receptors exhibit visible color changes upon binding with specific anions like fluoride, acetate, and dihydrogen phosphate, making them useful as chemosensors. mdpi.comfrontiersin.orgnih.gov
Role of Hydrogen Bonding Networks in Supramolecular Assembly
Hydrogen bonding is the cornerstone of anion recognition by this compound-based receptors. acs.orgnih.gov The urea moiety is an excellent hydrogen bond donor, capable of forming strong and directional bonds with anions. nih.gov The two N-H groups of a single urea unit can chelate a spherical anion or form two parallel hydrogen bonds with the oxygen atoms of an oxoanion. rsc.orgcapes.gov.br
In tripodal architectures, the multiple urea groups work in concert to create a well-defined binding pocket. acs.org The encapsulation of an anion within this cavity is stabilized by a network of hydrogen bonds. nih.gov 2D NOESY NMR experiments have been instrumental in confirming the encapsulation of anions, showing through-space interactions between the anion and the protons of the receptor's cavity. nih.govresearchgate.netresearchgate.net The loss of NOESY cross-peaks between the N-H protons upon complexation with strongly binding anions like F⁻, H₂PO₄⁻, and CH₃COO⁻ provides direct evidence of the strong NH•••anion interactions. researchgate.netnih.govresearchgate.net
The geometry of the receptor plays a crucial role in establishing an effective hydrogen bonding network. C₃v-symmetric tripodal receptors, for example, can provide an ideal geometry to complement tetrahedral anions like sulfate (B86663). acs.org In some cases, intramolecular hydrogen bonds within the receptor itself can help to pre-organize the cavity for anion binding. acs.org The strength of the hydrogen bonding interaction is also influenced by the solvent, with studies often conducted in polar aprotic solvents like DMSO to minimize competition for hydrogen bonding. researchgate.net
Proton Transfer Phenomena in Anion Complexation Mechanisms
In addition to hydrogen bonding, proton transfer can play a significant role in the anion complexation mechanism of this compound-based receptors, particularly when interacting with basic anions or protic anions. researchgate.netnih.gov This phenomenon can lead to enhanced selectivity for certain anions.
A notable example is the observed selectivity of tris(3-aminopropyl)amine-based tripodal receptors for hydrogen sulfate (HSO₄⁻) over sulfate (SO₄²⁻). researchgate.netnih.govrsc.org This selectivity is attributed to a proton transfer from the HSO₄⁻ anion to the central tertiary amine of the receptor. researchgate.netnih.govrsc.org This proton transfer results in a positively charged receptor and a sulfate anion, which then form a strong electrostatic interaction in addition to the hydrogen bonds. researchgate.netnih.govrsc.org This secondary acid-base interaction significantly enhances the binding affinity for HSO₄⁻. researchgate.netnih.govrsc.org Density functional theory (DFT) calculations have supported this proposed mechanism. researchgate.netnih.govrsc.org
Proton transfer can also be induced by highly basic anions such as fluoride. nih.gov In some cases, the interaction with fluoride can lead to the deprotonation of the urea N-H protons, which can be observed by changes in NMR and UV-Vis spectra. mdpi.comnih.govresearchgate.net This deprotonation is more likely to occur with more acidic receptors, for instance, those substituted with strong electron-withdrawing groups. researchgate.net The occurrence of proton transfer versus hydrogen bonding can be dependent on the concentration of the receptor and anion, as well as the solvent used. mdpi.com
Research on Formation of Gels, Capsules, and Self-Assembled Supramolecular Structures
The ability of this compound and its derivatives to form extensive hydrogen bonding networks also leads to the formation of higher-order supramolecular structures, such as gels, capsules, and other self-assembled architectures. frontiersin.orgresearchgate.net
Urea derivatives are known to be effective low-molecular-weight gelators (LMWGs). nih.gov The self-assembly process is driven by the formation of continuous intermolecular hydrogen bonds between urea groups, leading to the creation of one-dimensional fibers. researchgate.netnih.gov These fibers can then entangle to form a three-dimensional network that immobilizes the solvent, resulting in a supramolecular gel. researchgate.netnih.gov For example, dumbbell-shaped polyhedral oligomeric silsesquioxane (POSS) derivatives linked by bis-urea groups, which can be synthesized from 3-aminopropyl-functionalized POSS, have been shown to form supramolecular organogels in various solvents. researchgate.netoup.com The formation of these gels is often triggered by a change in temperature. oup.com
Role As a Building Block in Complex Organic Synthesis
Precursor for the Synthesis of Heterocyclic Compounds
(3-Aminopropyl)urea is a valuable starting material for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. nih.govnih.gov The presence of both a nucleophilic amino group and a urea (B33335) moiety allows for a range of cyclization strategies to form diverse ring systems.
One common approach involves the reaction of this compound with dicarbonyl compounds or their equivalents. For instance, condensation with β-ketoesters can lead to the formation of substituted pyrimidines, a class of heterocycles with a broad spectrum of biological activities. The reaction typically proceeds through an initial condensation of the primary amine with one of the carbonyl groups, followed by an intramolecular cyclization involving the urea nitrogen.
Furthermore, this compound can be utilized in multicomponent reactions to construct more complex heterocyclic frameworks in a single step. frontiersin.org These reactions often involve the in situ formation of reactive intermediates that subsequently undergo cyclization. For example, in the presence of a suitable catalyst, this compound can react with an aldehyde and a β-ketoester to yield dihydropyrimidinone derivatives.
The versatility of this compound as a precursor for heterocyclic synthesis is further demonstrated by its use in the construction of fused ring systems. By choosing appropriate reaction partners and conditions, the urea and amine functionalities can be sequentially or simultaneously involved in cyclization events to generate bicyclic and polycyclic heterocyclic structures. For instance, palladium-catalyzed cyclization of ureas derived from o-chloroarylamines has been shown to be an effective method for synthesizing imidazo[4,5-b]pyridines. beilstein-journals.org
Table 1: Examples of Heterocyclic Systems Synthesized from this compound Derivatives
| Heterocyclic System | Synthetic Strategy | Reference |
|---|---|---|
| Pyrimidines | Condensation with β-dicarbonyl compounds | mdpi.com |
| Dihydropyrimidinones | Multicomponent reaction with aldehydes and β-ketoesters | frontiersin.org |
| Imidazo[4,5-b]pyridines | Palladium-catalyzed intramolecular cyclization of ureas | beilstein-journals.org |
| Piperidines | Intramolecular hydroamination of alkenyl-substituted ureas | organic-chemistry.org |
Synthesis of N-Acyl Cyclic Urea Derivatives
N-acyl cyclic ureas are an important class of compounds with applications in medicinal chemistry and materials science. arkat-usa.orgresearchgate.net this compound serves as a key starting material for the synthesis of N-acyl cyclic urea derivatives, typically through a two-step process involving initial cyclization followed by acylation.
The first step involves the intramolecular cyclization of this compound to form a cyclic urea, most commonly a six-membered tetrahydropyrimidin-2-one ring. This cyclization can be achieved through various methods, often involving the use of a suitable activating agent or catalyst to facilitate the intramolecular reaction between the amine and urea functionalities.
Once the cyclic urea is formed, the subsequent N-acylation can be carried out by reacting it with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base. arkat-usa.org This reaction introduces an acyl group onto one of the nitrogen atoms of the cyclic urea ring, yielding the desired N-acyl cyclic urea derivative. The choice of acylating agent allows for the introduction of a wide variety of functional groups, enabling the synthesis of a diverse library of compounds. arkat-usa.orgresearchgate.net
Research has shown that the reaction of a cyclic urea with various aliphatic and aromatic acyl chlorides can produce N-acyl cyclic urea derivatives in good to excellent yields. arkat-usa.org For instance, reactions with haloacetyl chlorides can proceed efficiently even without a base to afford the corresponding products. arkat-usa.org This methodology provides access to a range of N-acyl cyclic ureas that can serve as intermediates for further chemical transformations or as final products with specific biological activities. arkat-usa.orgresearchgate.net A notable side reaction in carbodiimide-mediated couplings is the O-N-acyl migration, which can lead to the formation of a stable N-acyl urea, an undesired by-product. bachem.com
Table 2: Synthesis of N-Acyl Cyclic Urea Derivatives
| Cyclic Urea Precursor | Acylating Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one | Aliphatic acyl chlorides | N-acyl cyclic urea derivatives | 84-95 | arkat-usa.org |
| 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one | Aromatic acyl chlorides | N-acyl cyclic urea derivatives | 53-94 | arkat-usa.org |
Integration into Macrocyclic and Cryptand Systems
The unique structural features of this compound make it a valuable component in the construction of complex supramolecular architectures such as macrocycles and cryptands. These large, cyclic molecules are of significant interest due to their ability to selectively bind ions and small molecules, finding applications in areas like sensing, catalysis, and transport.
The synthesis of macrocycles incorporating the this compound moiety often involves the reaction of a di-functionalized this compound derivative with a complementary di-functionalized linker molecule. For example, a diamine derivative of this compound can be reacted with a dicarboxylic acid chloride under high dilution conditions to promote intramolecular cyclization and the formation of a macrocyclic diamide-diurea. The urea groups within the macrocycle can act as hydrogen bond donors, influencing the conformation of the macrocycle and its binding properties.
This compound can also be incorporated into more complex, three-dimensional structures like cryptands. Cryptands are cage-like molecules that can encapsulate metal ions with high selectivity and stability. psu.edu The synthesis of such structures is a significant challenge in organic chemistry. One strategy involves the use of tris(3-aminopropyl)amine (B1583958) (TRPN) as a building block, which can be conceptually derived from the functionalization of the primary amine of this compound. While direct use of this compound is less common, its derivatives play a role. For instance, tripodal urea and thiourea (B124793) receptors based on tris(3-aminopropyl)amine have been synthesized and their anion binding properties investigated. nih.govresearchgate.netrsc.org These receptors demonstrate the potential of the underlying aminopropyl urea framework in creating sophisticated host molecules.
The synthesis of macrocycles and cryptands often requires careful planning and execution, with techniques such as template-directed synthesis sometimes employed to improve the yields of the desired cyclic products. The incorporation of this compound or its derivatives into these structures can impart specific properties, such as enhanced anion binding capabilities, due to the hydrogen-bonding ability of the urea group. acs.org
Utilization in Bioconjugation and Chemical Modifications
The presence of a reactive primary amine group makes this compound a useful tool for bioconjugation and the chemical modification of various molecules, including biomolecules and surfaces. diva-portal.org Bioconjugation, the process of linking two molecules, at least one of which is a biomolecule, is a fundamental technique in biotechnology and pharmaceutical sciences.
The primary amine of this compound can be readily coupled to carboxylic acid groups on proteins, peptides, or other biomolecules using standard coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). thermofisher.com This results in the formation of a stable amide bond, effectively tethering the urea-containing moiety to the target molecule. This can be used to introduce a urea group onto a biological scaffold, potentially altering its properties or providing a handle for further functionalization.
In addition to modifying biomolecules, this compound and its derivatives, such as (3-aminopropyl)triethoxysilane (APTES), are widely used to functionalize surfaces. diva-portal.orgresearchgate.net For example, silica (B1680970) or glass surfaces can be treated with APTES to introduce primary amine groups. diva-portal.orgthermofisher.com These amine-functionalized surfaces can then be further modified, for instance, by coupling with molecules containing a urea group. This surface modification is crucial for applications such as chromatography, solid-phase synthesis, and the development of biosensors.
The urea functionality itself can participate in non-covalent interactions, such as hydrogen bonding, which can be important in the context of molecular recognition and self-assembly on surfaces or within bioconjugates. The ability to introduce the this compound unit onto various substrates provides a powerful method for tailoring their chemical and physical properties for specific applications. For example, aminosilane (B1250345) compounds like 3-aminopropyl-triethoxysilane (APTS) are used to coat glass surfaces with primary amines, which can then be used for the covalent attachment of peptides or other molecules. thermofisher.com
Catalytic Applications and Mechanistic Research
(3-Aminopropyl)urea as a Ligand in Coordination Chemistry
The coordination chemistry of urea (B33335) and its derivatives is well-established, with the urea moiety offering multiple potential binding sites for metal ions. Typically, urea coordinates to metal ions as a monodentate ligand through its oxygen atom. researchgate.net However, coordination through the nitrogen atoms is also possible, depending on the nature of the metal ion. For instance, palladium(II) has been shown to coordinate to the nitrogen atoms of urea, while iron(III), zinc(II), and copper(II) typically coordinate to the oxygen atom.
In the case of this compound, the presence of the terminal aminopropyl group introduces an additional coordination site, allowing it to act as a bidentate or bridging ligand. While specific studies on the coordination complexes of this compound are not extensively documented in the reviewed literature, the principles of urea and amine coordination provide a basis for understanding its potential behavior. The aminopropyl group can chelate with a metal center in conjunction with the urea's carbonyl oxygen or one of its nitrogen atoms.
Research on related compounds, such as mixed ligand complexes of sulfamethoxazole and urea with cobalt(II) and zinc(II), has demonstrated the coordination of the metal to the amide group and the oxygen atom of the urea moiety, forming a bidentate linkage. gsconlinepress.com Furthermore, more complex molecular architectures incorporating aminopropyl-functionalized urea moieties have been synthesized to act as receptors for anions, where the urea's NH groups participate in hydrogen bonding.
While the direct synthesis and crystallographic characterization of metal complexes with this compound as the primary ligand are not widely reported, the foundational knowledge of urea and amine coordination suggests a rich potential for forming stable complexes with a variety of transition metals. The specific coordination mode would likely be influenced by the metal ion's identity, the reaction conditions, and the presence of other competing ligands.
Development and Characterization of Supported Catalysts (e.g., on mesoporous organosilica)
A significant area of research involving this compound derivatives is in the development of heterogeneous catalysts, where these molecules are immobilized on solid supports. Mesoporous organosilica materials, such as MCM-41, are frequently used as supports due to their high surface area, ordered pore structure, and the ability to be functionalized. mtak.hu The functionalization is typically achieved using (3-aminopropyl)triethoxysilane (APTES), which introduces aminopropyl groups onto the silica (B1680970) surface. These surface-bound amino groups can then be further reacted to form urea derivatives.
The two primary methods for incorporating aminopropyl groups into mesoporous silica are co-condensation and post-synthesis grafting. nih.gov In the co-condensation method, APTES is added during the synthesis of the silica material, leading to a homogeneous distribution of aminopropyl groups throughout the silica framework. mtak.hu In the post-synthesis grafting method, the pre-formed mesoporous silica is treated with APTES, resulting in the functionalization of the surface, primarily within the pores.
The characterization of these aminopropyl-functionalized materials is crucial for understanding their properties and performance as catalyst supports. Various analytical techniques are employed to determine the structure, morphology, and chemical nature of these materials. Fourier-transform infrared spectroscopy (FTIR) is used to confirm the presence of aminopropyl groups by identifying the characteristic absorption bands of C-H and N-H bonds. arxiv.org Elemental analysis provides quantitative data on the degree of organic functionalization. arxiv.org
Nitrogen adsorption-desorption isotherms are used to determine key textural properties such as the specific surface area (often calculated using the Brunauer-Emmett-Teller method), pore volume, and pore size distribution. mtak.huosti.gov Generally, an increase in the amount of APTES leads to a decrease in surface area and pore volume. osti.gov Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) can provide information on the ordered pore structure and the distribution of the functional groups. mtak.hu For instance, the absence of certain scattering features in co-condensed materials can indicate a homogeneous distribution of the aminopropyl groups. mtak.hu
Below is an interactive data table summarizing the characterization of aminopropyl-functionalized mesoporous silica prepared by different methods.
| Synthesis Method | APTES Content | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) | Characterization Findings |
| Co-condensation | Low | High | High | ~2.5-3.0 | Homogeneous distribution of amino groups. mtak.hu |
| Co-condensation | High | Decreased | Decreased | Decreased | Spherical shape and mesostructure maintained up to 20 mol% APTES. osti.gov |
| Post-synthesis Grafting | Low | High | High | >5 (can be overestimated) | Drastic decrease in surface area with higher APTES content. mtak.hu |
| Post-synthesis Grafting | High | Significantly Decreased | Significantly Decreased | Variable | - |
These functionalized materials serve as robust platforms for anchoring catalytic species. The aminopropyl and urea groups can act as ligands to bind metal nanoparticles or complexes, or they can function as basic sites for catalysis themselves.
Mechanistic Investigations of Catalytic Cycles Involving this compound Derivatives
The mechanistic understanding of catalytic cycles involving this compound derivatives is an emerging area of study. The bifunctional nature of these molecules, possessing both a Lewis basic amine and a hydrogen-bonding urea group, suggests their potential to participate in cooperative catalysis. While direct mechanistic studies on catalytic cycles involving this compound are limited in the available literature, insights can be drawn from the broader field of metal-ligand bifunctional catalysis. researchgate.netosti.gov
In bifunctional catalysis, both the metal center and a functional group on the ligand are actively involved in the catalytic transformation, often in a concerted or sequential manner. lanl.gov For instance, in certain hydrogenation reactions catalyzed by ruthenium complexes with amine-containing ligands, the metal-hydride bond and the N-H bond of the ligand cooperatively deliver dihydrogen to a substrate. nih.gov This "non-classical" mechanism avoids direct coordination of the substrate to the metal center and proceeds through a six-membered pericyclic transition state. nih.gov
By analogy, a catalyst system incorporating a this compound ligand could operate through a similar bifunctional mechanism. The aminopropyl group could deprotonate to form a metal-amido species, which could then participate in proton transfer steps. Simultaneously, the urea moiety could orient the substrate through hydrogen bonding interactions, enhancing the selectivity and efficiency of the reaction. The N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor.
Another relevant concept is the hemilability of ligands, where a coordinating group can reversibly bind and unbind from the metal center during the catalytic cycle. nih.gov The aminopropyl group of a this compound ligand could exhibit hemilability, creating a vacant coordination site on the metal for substrate activation at a key step in the catalytic cycle.
While these concepts provide a theoretical framework for the potential catalytic role of this compound derivatives, detailed mechanistic studies, including kinetic analysis and computational modeling, are needed to elucidate the specific pathways for particular reactions. The current literature points to a promising but underexplored field of research.
Biomolecular Interactions and in Vitro Mechanistic Studies
Urease Inhibition Mechanisms and Molecular Interactions (in vitro)
While direct experimental studies on the urease inhibitory activity of (3-Aminopropyl)urea are not extensively documented in publicly available research, the structural characteristics of this compound suggest a potential for interaction with the urease active site. Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. mdpi.comnih.gov This enzymatic action is a critical virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, allowing them to survive in the acidic environment of the stomach. nih.govnih.gov Consequently, the inhibition of urease is a significant therapeutic target.
Inhibitors of urease can be broadly categorized as either active-site directed or mechanism-based. nih.gov Compounds that are structural analogues of urea often act as competitive inhibitors, binding to the dinuclear nickel center in the active site. nih.gov The mechanism of inhibition for many urea derivatives involves the coordination of their functional groups, such as carbonyl and amino moieties, with the nickel ions, thereby blocking the access of the natural substrate, urea. nih.gov
Given that this compound possesses a urea functional group, it is plausible that it could act as a competitive inhibitor of urease. The terminal amino group in its propyl chain might also participate in interactions within the active site, potentially influencing its binding affinity and inhibitory potency. Molecular docking studies on various urea and thiourea (B124793) derivatives have shown that interactions with key amino acid residues in the active site flap, in addition to coordination with the nickel ions, are crucial for potent inhibition. researchgate.netdntb.gov.ua For this compound, it can be hypothesized that the urea portion would bind to the nickel ions, while the aminopropyl chain could form hydrogen bonds with residues in the mobile flap covering the active site, such as cysteine or histidine residues, further stabilizing the enzyme-inhibitor complex. researchgate.netdntb.gov.ua However, without specific in vitro kinetic and structural data for this compound, this proposed mechanism remains speculative.
Research on Biomaterial Development and Biosensor Principles
The chemical structure of this compound, featuring both a urea and a primary amine group, makes it a candidate for incorporation into biomaterials and for the development of biosensors. The primary amine provides a reactive site for covalent attachment to surfaces or polymer backbones, while the urea group can participate in hydrogen bonding, influencing the material's properties.
In the field of biomaterials, polymers containing urea linkages, such as poly(ester urea)s (PEUs) and poly(carbonate-urea-urethane)s (PCUUs), have been developed for applications in tissue engineering and regenerative medicine. nih.govduke.eduacs.org These materials are often biodegradable and biocompatible, and their mechanical properties can be tuned by altering the monomer composition. duke.edu The functionalization of these polymer scaffolds with bioactive molecules can enhance cell adhesion, proliferation, and differentiation. nih.gov For instance, aminopropyl-functionalized mesoporous silica (B1680970) has been developed as a carrier for the slow release of urea, demonstrating the utility of the aminopropyl group in controlling molecular interactions and release kinetics. undip.ac.idresearchgate.netacs.org
In the context of biosensors, the aminopropyl group is particularly useful for the immobilization of biorecognition elements, such as enzymes, onto transducer surfaces. A notable example is the development of a potentiometric urea biosensor based on a copolymer of poly(N-3-aminopropyl pyrrole-co-pyrrole). researchgate.net In this application, the aminopropyl groups on the polymer surface provide sites for the covalent attachment of the urease enzyme. researchgate.net The immobilized urease then catalyzes the hydrolysis of urea, leading to a change in pH or ion concentration that can be detected by the transducer. mdpi.comnih.govnih.gov This principle of covalent immobilization via an amine-terminated linker is a common strategy in the fabrication of various biosensors. nih.govnih.gov
In Vitro Antiproliferative Activity and Cellular Mechanism Research in Cell Lines
The mechanisms of action for anticancer urea derivatives are diverse and often depend on the specific chemical structure of the compound. Many aromatic urea derivatives function as inhibitors of key signaling proteins involved in tumor growth and proliferation, such as receptor tyrosine kinases (RTKs), Raf kinases, and protein tyrosine kinases (PTKs). nih.govresearchgate.net For example, sorafenib, a well-known anticancer drug, is a diaryl urea that inhibits multiple kinases. nih.gov Other urea derivatives, like N-phenyl-N'-(2-chloroethyl)ureas (CEUs) and benzoylureas, have been shown to act as tubulin ligands, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.govresearchgate.net
The antiproliferative potential of this compound would need to be evaluated experimentally. Based on the activities of related compounds, a hypothetical mechanism could involve interference with cellular metabolic pathways or signaling cascades. For instance, hydroxyurea, a simple urea derivative, is known to inhibit ribonucleotide reductase, leading to the depletion of deoxynucleotides and subsequent inhibition of DNA synthesis and cell proliferation. mdpi.com Given its structure, this compound might interact with various cellular targets, but specific in vitro studies on relevant cancer cell lines are necessary to determine its efficacy and mechanism of action.
Below is a table summarizing the in vitro antiproliferative activity of some representative urea derivatives against various human cancer cell lines, illustrating the potential of this class of compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| N-phenyl-N'-(2-chloroethyl)urea | HT-29 | Colon Carcinoma | 1.4 - 25 | nih.gov |
| Benzoylurea Derivative | Various | Leukemia and Solid Tumors | Varies | nih.gov |
| Pyridine-Urea Derivative 8e | MCF-7 | Breast Cancer | 0.22 | mdpi.com |
| Pyridine-Urea Derivative 8n | MCF-7 | Breast Cancer | 1.88 | mdpi.com |
| Suramin Analogue | HT-29 | Colon Carcinoma | 43 - 390 | nih.gov |
Advanced Analytical Methodologies for Research and Characterization
Spectroscopic Techniques for Reaction Monitoring and Product Analysis
Spectroscopic methods are crucial for the real-time monitoring of synthesis reactions involving (3-Aminopropyl)urea and for the structural elucidation of the final products. Techniques such as Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) offer detailed molecular-level information.
Fourier Transform Infrared (FTIR) Spectroscopy is a powerful tool for tracking the progress of reactions that form the urea (B33335) linkage. For instance, in the synthesis of urea-containing polymers where an aminopropyl group reacts with an isocyanate, FTIR can monitor the reaction by observing the disappearance of the characteristic isocyanate (–N=C=O) stretching band, typically found around 2246-2266 cm⁻¹. nih.govresearchgate.netnih.gov Concurrently, the formation of the urea group is confirmed by the appearance of N–H stretching and bending vibrations. nih.gov The N–H stretching of the urea group is often observed around 3350 cm⁻¹, while the N-H bending of the primary amine in the reactant, this compound, is seen at approximately 1597 cm⁻¹. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides unambiguous structural confirmation of this compound and its derivatives.
¹H NMR: Proton NMR is used to identify the different hydrogen environments within the molecule. For example, in derivatives of this compound, specific chemical shifts can be assigned to the protons of the propyl chain and the NH groups of the urea moiety. vulcanchem.com In studies of α,ω-Bis(3-aminopropyl)-polydimethylsiloxane, the methylene (B1212753) protons adjacent to the amine group (–CH₂–NH₂) typically appear at a chemical shift (δ) of around 2.64 ppm, while the central methylene group (–CH₂–) is observed near 1.5 ppm, and the methylene group next to the silicon atom (Si–CH₂–) is found at approximately 0.51 ppm. nih.govresearchgate.net The formation of a urea linkage shifts the resonance of the adjacent methylene protons downfield. nih.gov
²⁹Si NMR: In studies involving siloxane derivatives of this compound, ²⁹Si NMR is used to characterize the silicon environment, confirming the covalent linkage of the aminopropyl-urea moiety to the siloxane backbone. nih.gov
2D NMR: Advanced techniques like 2D NOESY (Nuclear Overhauser Effect Spectroscopy) have been employed to study the spatial proximity of protons, which is particularly useful in investigating intermolecular interactions, such as anion binding by complex tripodal urea receptors based on a tris(3-aminopropyl)amine (B1583958) framework. rsc.orgbalikesir.edu.trresearchgate.net
Mass Spectrometry (MS) is essential for determining the molecular weight of this compound and confirming its identity. It provides a precise mass-to-charge ratio (m/z) that corresponds to the compound's molecular formula, aiding in its identification and quantification. vulcanchem.com
| Technique | Application for this compound & Derivatives | Key Findings / Observations | Reference |
|---|---|---|---|
| FTIR | Reaction monitoring (e.g., amine-isocyanate reaction) | Disappearance of isocyanate (–N=C=O) peak (~2260 cm⁻¹); Appearance of urea N–H peaks. | nih.govresearchgate.netnih.gov |
| ¹H NMR | Structural elucidation and confirmation | Characteristic chemical shifts for propyl chain protons (δ ≈ 1.65, 2.75, 3.25 ppm for the hydrochloride salt). Shift changes confirm reaction. | nih.govvulcanchem.com |
| ²⁹Si NMR | Characterization of silicon-containing derivatives | Confirms the environment of silicon atoms and their linkage to the aminopropyl group. | nih.gov |
| Mass Spectrometry | Molecular weight determination and identification | Provides the molecular ion peak for compound verification. | vulcanchem.com |
Chromatographic Separation Methods for Intermediate and Product Characterization
Chromatography is fundamental for separating this compound from reaction mixtures, purifying the final product, and analyzing its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common methods employed.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique. The choice of stationary phase (column) and mobile phase is critical for achieving effective separation.
Aminopropyl Columns: Columns with aminopropyl-bonded silica (B1680970) are particularly effective for separating polar compounds like urea and its derivatives. rsc.orgrsc.orgbournemouth.ac.uk These columns can be operated in normal-phase or hydrophilic interaction liquid chromatography (HILIC) mode. arxiv.org In HILIC, a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer is used, which is well-suited for retaining and separating very polar analytes like this compound. arxiv.org
Reversed-Phase (RP) Columns: While standard C18 columns offer limited retention for the highly polar urea molecule, they can be used for separating derivatives of this compound or in methods employing specific mobile phase conditions, such as ion-pairing agents or highly aqueous mobile phases. sielc.comchromforum.org For some applications, mobile phases containing urea itself have been used as a denaturant for analyzing biomolecules. researchgate.net
Chiral Stationary Phases (CSPs): For separating enantiomers of chiral derivatives, CSPs are necessary. For example, a chiral stationary phase prepared by bonding a cyclodextrin (B1172386) derivative to 3-aminopropyl silica gel has been used for enantioseparation in normal-phase HPLC. nih.gov
Thin-Layer Chromatography (TLC) offers a simpler and more rapid method for qualitative analysis, such as monitoring reaction progress or screening for optimal separation conditions. mdpi.com Silica gel is a common stationary phase, but aminopropyl-modified TLC plates are also available and provide alternative selectivity for polar compounds. vividsf.comscribd.com After separation, the spots are visualized, often under UV light if a fluorescent indicator is incorporated into the plate, and their retention factor (Rf) values can be compared to standards for identification. vividsf.com
| Method | Stationary Phase (Column/Plate) | Typical Application | Key Principle | Reference |
|---|---|---|---|---|
| HPLC (HILIC) | Aminopropyl-bonded silica | Separation of this compound and other polar urea derivatives. | Partitioning of polar analytes into an adsorbed water layer on the polar stationary phase. | rsc.orgarxiv.org |
| HPLC (Reversed-Phase) | C18 (Octadecylsilane) | Analysis of less polar derivatives or use with specific mobile phases. | Partitioning based on hydrophobicity; polar compounds elute quickly. | sielc.comchromforum.org |
| HPLC (Chiral) | Chiral selectors on aminopropyl silica | Separation of enantiomers of chiral urea derivatives. | Differential interaction of enantiomers with the chiral stationary phase. | nih.govjst.go.jp |
| TLC | Silica gel or Aminopropyl-modified | Reaction monitoring and qualitative purity checks. | Separation based on differential adsorption to the stationary phase. | mdpi.comvividsf.com |
Principles and Development of Biosensors for Research Applications (e.g., enzyme immobilization techniques)
The aminopropyl functional group is highly valuable in the development of biosensors, particularly for the detection of urea. The primary amine provides a reactive site for the covalent immobilization of enzymes, which is a key step in constructing a stable and reusable biosensor.
The most common urea biosensor is based on the enzyme urease , which catalyzes the hydrolysis of urea into ammonia (B1221849) (NH₃) and carbon dioxide (CO₂). researchgate.netmdpi.com (NH₂)₂CO + H₂O --(Urease)--> 2NH₃ + CO₂
The production of ammonia leads to a local increase in pH or can be detected electrochemically, forming the basis of the sensor's signal. nih.govresearchgate.net For a biosensor to be effective, the urease must be stably attached to a transducer surface (e.g., an electrode) while retaining its enzymatic activity. This is where immobilization techniques involving the aminopropyl group become critical.
Enzyme Immobilization Techniques:
Covalent Bonding: This is a robust method that forms a stable chemical bond between the enzyme and the support material, minimizing enzyme leaching and enhancing operational stability. researchgate.net The amine of an aminopropyl-functionalized surface can be activated to react with functional groups (e.g., carboxylic acids) on the enzyme. A prominent example is the use of a conducting copolymer, poly(N-3-aminopropyl pyrrole-co-pyrrole), electrochemically deposited onto an electrode. nih.govresearchgate.netresearchgate.net The pendant aminopropyl groups on the polymer provide sites for the covalent attachment of urease, leading to high enzyme loading and a stable biosensor. nih.govchemrxiv.org
Adsorption: This simpler method relies on non-covalent interactions (e.g., ionic, van der Waals) between the enzyme and the support. researchgate.net While easier to perform, the enzyme may slowly detach from the surface. scispace.com
Entrapment: In this technique, the enzyme is physically trapped within the porous matrix of a polymer or gel. researchgate.net This method can protect the enzyme but may also introduce mass transfer limitations for the substrate (urea), potentially slowing the sensor's response time.
The development of urea biosensors often involves creating a functionalized surface on a transducer. For example, an indium-tin-oxide (ITO) coated glass plate can serve as an electrode. nih.govchemrxiv.org This surface is then modified with a polymer containing aminopropyl groups. The enzyme urease is subsequently attached to these groups, often with the help of coupling agents. The resulting enzyme-modified electrode can then detect urea amperometrically (by measuring current) or potentiometrically (by measuring voltage/pH change). nih.govresearchgate.net An amperometric biosensor using a poly(N-3-aminopropyl pyrrole-co-pyrrole) film has shown a linear response to urea concentrations from 0.16 to 5.02 mM, with a response time of 40 seconds and good long-term stability. nih.govresearchgate.net
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways and Derivatization Strategies
While established methods for synthesizing urea (B33335) derivatives exist, future research will likely concentrate on developing more efficient, sustainable, and versatile synthetic routes for (3-Aminopropyl)urea and its derivatives. nih.gov The classical approach often involves reagents like phosgene (B1210022) or isocyanates, which present significant safety and environmental concerns. nih.gov
Future exploration is directed towards greener alternatives. nih.gov Innovative methodologies such as continuous flow chemistry, microwave-assisted synthesis, electrochemistry, and photochemistry are gaining traction for the synthesis of urea-containing compounds, offering advantages like enhanced reaction rates, higher yields, and cleaner transformations. nih.gov For instance, the reaction of primary amines with potassium cyanate (B1221674) in an aqueous acidic solution provides a viable pathway for synthesizing urea derivatives. researchgate.net Another approach involves the carbonylation of amines using less toxic reagents. nih.gov
A primary goal will be the creation of a diverse library of this compound derivatives. By systematically modifying the aminopropyl chain or substituting the hydrogens on the urea group, researchers can fine-tune the compound's physicochemical properties. This strategy of creating analogues is a common practice in drug discovery to develop compounds with enhanced activity. asianpubs.org The synthesis of a wide array of these derivatives will provide a rich pool of candidates for screening in various applications, from materials science to medicinal chemistry. mdpi.com
Table 1: Modern Synthetic Approaches for Urea Derivatives
| Methodology | Description | Potential Advantages |
|---|---|---|
| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch-wise process. | Improved safety, scalability, and process control. nih.gov |
| Microwave-Assisted Synthesis | Uses microwave radiation to heat reactions. | Accelerated reaction times and often higher yields. nih.gov |
| Electrochemical Synthesis | Utilizes electricity to drive chemical reactions. | Can reduce the need for chemical reagents and offer unique reactivity. nih.gov |
| Photochemical Synthesis | Employs light to initiate and control chemical reactions. | Allows for highly specific transformations under mild conditions. nih.gov |
| Green Reagent Routes | Involves the use of less hazardous reagents, such as replacing phosgene with ethylene (B1197577) carbonate or diethyl carbonate. | Enhanced safety and reduced environmental impact. nih.gov |
Design of Advanced Functional Materials with Tunable Properties
The bifunctional nature of this compound makes it an excellent candidate for the design of advanced functional materials with precisely controlled properties. A significant area of future research lies in its incorporation as a monomer into polymers, particularly poly(ester urea)s (PEUs). duke.edu
PEUs are an emerging class of highly tunable, degradable polymers with broad biomedical applications. duke.edu These materials offer three points for modification: the amino acid side chain, the diol length, and the copolymer stoichiometric ratio, which together allow for a wide range of chemical, thermal, and mechanical properties. duke.edu By incorporating this compound or its derivatives, it is possible to create PEUs with specific characteristics. For example, varying the composition of monomers in PEU copolymers can strongly influence properties like chain mobility and crystallinity, which in turn dictates their shape memory performance. nih.govresearchgate.net This tunability is crucial for customizing materials for specific applications, such as soft tissue engineering or creating devices with shape memory effects for minimally invasive surgery. nih.govresearchgate.netduke.edu
Another promising direction is the use of this compound for the surface functionalization of nanoparticles to create targeted drug delivery systems. wikipedia.org The primary amine group can be used to covalently attach the molecule to the surface of inorganic nanoparticles (e.g., gold or iron oxide) or liposomes. The urea group, with its hydrogen-bonding capability, can then interact with therapeutic agents or specific biological targets. wikipedia.org This approach allows for the design of nanovehicles that can be directed to cancer cells, for instance, and release their payload in a controlled manner. wikipedia.org
Table 2: Potential Applications of this compound-Based Materials
| Material Type | Key Feature | Potential Application | Rationale |
|---|---|---|---|
| Poly(ester urea)s (PEUs) | Tunable mechanical and thermal properties, biodegradability. duke.edu | Tissue engineering scaffolds, shape memory polymers for biomedical devices. duke.edunih.gov | The ability to tailor degradation rates and mechanical strength to match specific tissues is highly desirable. duke.eduduke.edu |
| Surface-Functionalized Nanoparticles | Targeted delivery, controlled release. | Drug delivery systems for oncology, imaging agents. wikipedia.org | The urea moiety can interact with biological targets, while the amine allows for attachment to various nanoparticle cores. wikipedia.org |
| Functional Hydrogels | High water content, viscoelasticity. | Wound healing, 3D cell culture. researchgate.net | Incorporation of the aminopropyl urea moiety could enhance cell adhesion and control swelling properties. researchgate.net |
Deeper Mechanistic Insights into Complex Biological Interactions
The urea functional group is a well-established pharmacophore in medicinal chemistry, primarily due to its ability to form stable hydrogen bonds with biological targets such as proteins and enzymes. This interaction is fundamental to the biological activity of many urea-containing drugs. nih.gov Future research must aim to elucidate the specific molecular interactions of this compound with biological systems at an atomic level.
Understanding how urea and its derivatives interact with proteins is crucial. Studies on urea-induced protein denaturation have shown that urea can directly interact with the peptide backbone, weakening it and leading to unfolding. nih.govrsc.org Neutron diffraction and computer simulation studies have revealed that urea molecules can be preferred over water around certain parts of peptides, disrupting the natural hydration shell. rsc.org
Future investigations should apply these advanced techniques to this compound. It is essential to understand how the aminopropyl side chain influences binding affinity and specificity for various biological targets. Researchers can use a combination of spectroscopic methods (e.g., circular dichroism, fluorescence spectroscopy) and molecular dynamics (MD) simulations to study the conformational changes in proteins upon binding with this compound. nih.govnih.gov Such studies will provide deep insights into its mechanism of action and help identify potential therapeutic targets. This knowledge is critical for rationally designing new derivatives with improved potency and selectivity. nih.govnih.gov
Application of Computational Predictions and Machine Learning in Compound Design
The integration of computational chemistry and machine learning is set to revolutionize the design and discovery of new molecules based on the this compound scaffold. These in silico approaches can significantly accelerate the development process by predicting the properties of novel derivatives before they are synthesized, saving time and resources.
Molecular dynamics (MD) simulations are already used to provide atomistic insights into the structural changes and unfolding mechanisms of proteins in the presence of urea. nih.govnih.gov Similarly, quantum chemical calculations can be employed to determine the molecular conformation and electronic structure of this compound derivatives, offering predictions about their reactivity and interaction potential.
Looking forward, machine learning (ML) models can be trained on data generated from both computational studies and high-throughput experimental screening. These models could learn the complex relationships between the chemical structure of a this compound derivative and its resulting properties, such as its efficacy as a functional material component or its biological activity. For example, an ML model could predict the mechanical properties of a new PEU copolymer based on its monomer composition or forecast the binding affinity of a new derivative to a specific protein target. By using computational predictions and ML to guide the synthetic effort, researchers can focus on the most promising candidates, streamlining the path to innovative materials and therapeutics.
Q & A
Q. What are the optimal synthetic routes for preparing (3-Aminopropyl)urea derivatives, and how can their purity be validated?
- Methodological Answer : this compound derivatives are commonly synthesized via nucleophilic substitution or condensation reactions. For example, tris(3-aminopropyl)amine can react with isocyanates or thiourea precursors under anhydrous conditions in polar solvents (e.g., DMF or DMSO). Post-synthesis, purity is validated using:
Q. How can thermal stability and decomposition profiles of this compound derivatives be characterized?
- Methodological Answer : Use thermogravimetric analysis (TGA) to monitor mass loss under controlled heating (e.g., 10°C/min in nitrogen). For instance, tripodal urea derivatives exhibit decomposition temperatures above 200°C, with stability influenced by hydrogen-bonding networks. Complementary differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points) .
Q. What spectroscopic techniques are critical for characterizing hydrogen-bonding interactions in this compound-based receptors?
- Methodological Answer :
- 1H NMR titration in DMSO-d6 tracks NH proton shifts upon anion binding, revealing binding stoichiometry and affinity (e.g., downfield shifts indicate strong H-bonding with F⁻ or H2PO4⁻) .
- FT-IR spectroscopy identifies urea C=O stretching vibrations (~1640–1680 cm⁻¹) and NH deformation modes (~1500 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., chain length, substituents) influence anion selectivity in this compound receptors?
- Methodological Answer :
- Comparative 1H NMR titrations show that extending alkyl chains (e.g., propyl vs. ethyl) increases cavity flexibility, enhancing selectivity for larger anions like SO₄²⁻. Substituents like p-cyanophenyl groups enhance acidity of NH protons, favoring F⁻ binding via stronger H-bonding .
- DFT calculations (e.g., Gaussian 09) model electronic effects, such as electron-withdrawing groups lowering NH proton pKa, which correlates with anion affinity trends (F⁻ > H2PO4⁻ > HCO3⁻) .
Q. What mechanisms explain contradictory binding data between sulfate (SO₄²⁻) and bisulfate (HSO₄⁻) in urea-based receptors?
- Methodological Answer :
- Proton transfer analysis : HSO₄⁻ can donate a proton to the receptor’s tertiary nitrogen, forming a secondary interaction (NH⁺⋯HSO₄⁻), whereas SO₄²⁻ lacks this ability. This is confirmed via 2D NOESY and pH-dependent binding studies .
- Competitive titration experiments in mixed solvents (e.g., DMSO/H2O) resolve discrepancies by isolating anion-protonation effects .
Q. How can computational methods optimize the design of this compound derivatives for targeted anion extraction?
- Methodological Answer :
- Molecular dynamics (MD) simulations predict receptor conformation in lipid bilayers or aqueous phases. For example, acrylamide-linked receptors show higher fluoride transport efficiency due to lipophilic chain alignment .
- Free-energy perturbation (FEP) calculations quantify binding free energies for anions, guiding substituent selection (e.g., thiourea > urea for Cl⁻ extraction) .
Data Analysis & Contradiction Management
Q. How should researchers address conflicting binding constants reported for the same anion-receptor system?
- Methodological Answer :
- Standardize solvent conditions : Ensure consistent dielectric constants (e.g., DMSO-d6 vs. MeCN) and ionic strengths.
- Replicate titration protocols : Use identical NMR probe temperatures (e.g., 298 K) and anion sources (e.g., tetrabutylammonium salts).
- Meta-analysis : Compare datasets across studies (e.g., PubChem, CAS) to identify outliers caused by impurities or calibration errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
